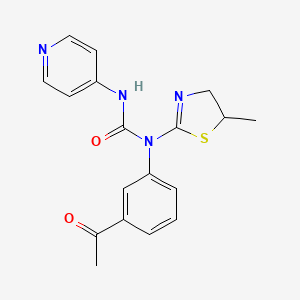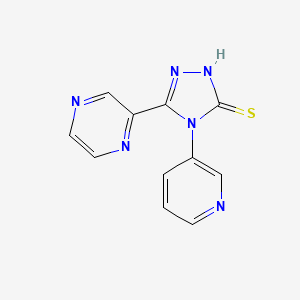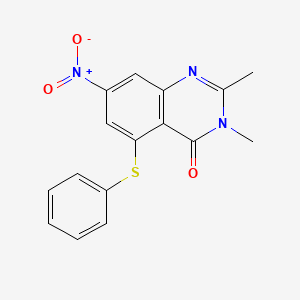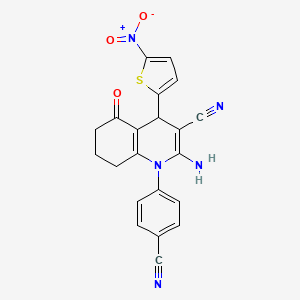
1-(3-Acetylphenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-pyridin-4-ylurea
描述
N-(3-acetylphenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-pyridin-4-ylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes an acetylphenyl group, a thiazole ring, and a pyridinyl group, contributes to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-pyridin-4-ylurea typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the acetylphenyl and pyridinyl groups. The final step involves the formation of the urea linkage. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Key considerations include the selection of raw materials, reaction optimization, and purification techniques.
化学反应分析
Types of Reactions
N-(3-acetylphenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-pyridin-4-ylurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
科学研究应用
Chemistry
In chemistry, N-(3-acetylphenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-pyridin-4-ylurea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, or other biological targets.
Medicine
In medicinal chemistry, N-(3-acetylphenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-pyridin-4-ylurea could be explored for its potential therapeutic properties. Researchers may study its effects on various diseases, including cancer, infections, and inflammatory conditions.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings. Its unique chemical properties can contribute to the performance and functionality of these materials.
作用机制
The mechanism of action of N-(3-acetylphenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-pyridin-4-ylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds to N-(3-acetylphenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-pyridin-4-ylurea include other urea derivatives with different substituents on the aromatic rings or thiazole ring. Examples include:
- N-(3-acetylphenyl)-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-pyridin-4-ylurea
- N-(3-acetylphenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-pyridin-3-ylurea
Uniqueness
The uniqueness of N-(3-acetylphenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-pyridin-4-ylurea lies in its specific combination of functional groups and ring structures. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-(3-acetylphenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-11-20-18(25-12)22(16-5-3-4-14(10-16)13(2)23)17(24)21-15-6-8-19-9-7-15/h3-10,12H,11H2,1-2H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWKTQZCWDCUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC=CC(=C2)C(=O)C)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2-(4-NITROPHENYL)-1,3-THIAZOL-4-YL]METHYL}-1H-1,3-BENZODIAZOLE-2-CARBONITRILE](/img/structure/B4334257.png)


![methyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B4334293.png)
![N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-N,7-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4334303.png)
![N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4334306.png)

![methyl 1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1H-indazole-3-carboxylate](/img/structure/B4334321.png)

![3,4,5-TRIMETHOXY-N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE](/img/structure/B4334337.png)
![3-chloro-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B4334352.png)
![2,3-DIMETHYL-7-NITRO-5-[(2-PHENYLETHYL)AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4334360.png)

![3-(chloromethyl)-5-[2-fluoro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4334370.png)
